molecular formula C21H21N3O7S2 B2864799 Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate CAS No. 868154-99-8

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate

Cat. No.: B2864799
CAS No.: 868154-99-8
M. Wt: 491.53
InChI Key: GJCMPSFDXTZWFO-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzoate ester, and a sulfamoylphenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetoacetate, sodium nitrite, and concentrated hydrochloric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer functional groups.

Scientific Research Applications

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzoate esters with different functional groups. Examples include:

  • Pyrrolidine-2,5-dione derivatives
  • Sulfamoylphenyl carbamates
  • Benzoate esters with various substituents

Uniqueness

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylpyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-2-31-21(28)13-3-7-15(8-4-13)24-19(26)11-17(20(24)27)32-12-18(25)23-14-5-9-16(10-6-14)33(22,29)30/h3-10,17H,2,11-12H2,1H3,(H,23,25)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMPSFDXTZWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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